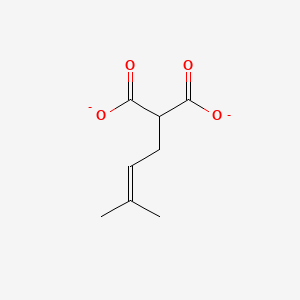

DIMETHYLALLYLMALONATE

Description

Overview of Dialkyl Malonates in Mechanistic and Synthetic Studies

Dialkyl malonates are a class of organic compounds that have been the subject of extensive research in both mechanistic and synthetic studies. They are frequently used in the malonic ester synthesis, a classic method for preparing carboxylic acids. One area of focus has been the highly efficient selective monohydrolysis of symmetric diesters, which has been successfully applied to various dialkyl malonates and their derivatives. researchgate.net This process yields half-esters in high yields without causing decarboxylation. researchgate.net

Mechanistic hypotheses for this selectivity include the formation of micelle-like aggregates in aqueous media. researchgate.net In these aggregates, the hydrophobic carboalkoxy groups are oriented inward, while the hydrophilic COO- groups face outward, which prevents further hydrolysis after the initial monohydrolysis has occurred. researchgate.net These mechanistic insights have allowed for the optimization of reaction conditions to achieve higher selectivities. researchgate.net

Furthermore, dialkyl malonates have been utilized in photoredox systems. For instance, a EuIII/EuII photoredox system can induce effective hydroxyalkylation at the α-position of a dialkyl malonate, with the resulting alcohol adduct being convertible to a lactone. oup.com Mechanistic studies suggest a step-by-step hydroxyalkylation process where the europium ion acts as both a photocatalyst and a condensation catalyst. oup.com

The enantioselective addition of dialkyl malonates to various substrates is another area of active research. High-pressure conditions have been shown to facilitate the enantioselective Michael-type addition of dialkyl malonates to β-arylethenesulfonyl fluorides. acs.orgnih.gov Mechanistic models suggest that a bifunctional catalyst complexes the malonate anion through hydrogen bonding, while the protonated amino group interacts with the sulfonyl fluoride (B91410) group. acs.orgnih.gov

Significance of Dimethylallylmalonate in Contemporary Chemical Science

This compound, in particular, has demonstrated considerable importance in modern chemical science. It serves as a crucial raw material and intermediate in organic synthesis, as well as in the production of pharmaceuticals, agrochemicals, and dyestuffs. lookchem.comchemicalbook.com Its versatility makes it an essential component in the development of new drugs and environmentally friendly agricultural products. lookchem.com

The synthesis of this compound itself has been a subject of study. One method involves the alkylation of dimethyl malonate. prepchem.com For example, the reaction of dimethyl sodiomalonate with 2-methyl-3-buten-2-yl acetate (B1210297) in the presence of a palladium catalyst can produce a mixture of dimethyl(1,1-dimethylallyl)malonate and dimethyl(3,3-dimethylallyl)malonate. prepchem.com Another approach involves the reaction of dimethyl malonate with allyl bromide. vt.edu

The physical and chemical properties of a substance, such as its melting point, boiling point, and density, are fundamental characteristics that determine its applications. libretexts.orglumenlearning.combccampus.ca These properties for this compound are well-documented and crucial for its use in various synthetic procedures.

Interactive Data Table: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C8H12O4 |

| Molecular Weight | 172.18 g/mol |

| Boiling Point | 207 °C |

| Melting Point | -80 °C |

| Density | 1.071 g/mL at 25 °C |

| Refractive Index | n20/D 1.435 |

Data sourced from multiple references. lookchem.comchemicalbook.comfar-chemical.com

The reactions of this compound are central to its utility. For instance, its reaction with bromoacetonitrile (B46782) has been explored in the context of organophotocatalytic carbo-heterofunctionalization of unactivated olefins. researchgate.net Furthermore, palladium-catalyzed cross-coupling reactions of related cyclopropenyl esters have been developed, highlighting the potential for creating complex molecular architectures. rsc.org

The study of reaction mechanisms, such as those involved in named reactions like the Michael addition or the Claisen condensation, provides a framework for understanding and predicting the behavior of compounds like this compound in complex transformations. masterorganicchemistry.comkvmwai.edu.inorganic-chemistry.org

Structure

2D Structure

3D Structure

Properties

CAS No. |

4063-75-6 |

|---|---|

Molecular Formula |

C8H10O4-2 |

Molecular Weight |

170.16 g/mol |

IUPAC Name |

2-(3-methylbut-2-enyl)propanedioate |

InChI |

InChI=1S/C8H12O4/c1-5(2)3-4-6(7(9)10)8(11)12/h3,6H,4H2,1-2H3,(H,9,10)(H,11,12)/p-2 |

InChI Key |

IJAFXNYUNXJAQB-UHFFFAOYSA-L |

SMILES |

CC(=CCC(C(=O)[O-])C(=O)[O-])C |

Canonical SMILES |

CC(=CCC(C(=O)[O-])C(=O)[O-])C |

Origin of Product |

United States |

Synthetic Methodologies for Dimethylallylmalonate and Its Precursors

Established Synthetic Routes to Dimethylallylmalonate

Traditional methods for synthesizing this compound and its related structures often rely on well-understood, robust chemical reactions that have been refined over time. These routes are foundational in organic synthesis.

Alkylation Approaches in this compound Synthesis

The most common and established method for synthesizing this compound is through the C-alkylation of dimethyl malonate. google.com This approach involves the deprotonation of dimethyl malonate to form a nucleophilic enolate, which then reacts with an appropriate allyl electrophile.

A typical procedure involves generating dimethyl sodiomalonate by reacting dimethyl malonate with a strong base like sodium hydride. prepchem.com This sodio-derivative is then treated with an allyl source. A specific example is the palladium-catalyzed reaction between dimethyl sodiomalonate and 2-methyl-3-buten-2-yl acetate (B1210297). This reaction, conducted under reflux in tetrahydrofuran, yields a mixture of dimethyl(1,1-dimethylallyl)malonate and dimethyl(3,3-dimethylallyl)malonate. prepchem.com

Another variation involves the direct alkylation of dimethyl malonate with allyl bromide in the presence of a base. vt.edu To improve efficiency and handle different substrates, phase-transfer catalysis is sometimes employed. In this modified process, a dialkyl malonate is reacted with an alkyl halide in the presence of potassium carbonate, with a phase-transfer catalyst added after a significant portion of the starting material has been converted. google.com This staggered addition can improve yields and reduce the formation of byproducts. google.com

| Reactants | Catalyst/Base | Solvent | Key Conditions | Product(s) | Yield | Source |

|---|---|---|---|---|---|---|

| Dimethyl malonate, 2-methyl-3-buten-2-yl acetate, Sodium hydride | Bis(dibenzalacetone)palladium(0), Triphenylphosphine | Tetrahydrofuran | Reflux overnight | Mixture of dimethyl(1,1-dimethylallyl)malonate and dimethyl(3,3-dimethylallyl)malonate | 86.1% | prepchem.com |

| Dimethyl malonate, Allyl bromide | Not specified (implied base) | Methanol | Stirred, dropwise addition | Dimethyl allylmalonate | Not specified | vt.edu |

| Diethyl malonate, 3-bromo-1,1-dimethylpropene | Sodium hydride | Not specified | Washing with pentane | Diethyl 3,3-dimethylallylmalonate | Not specified | prepchem.com |

Multi-step Syntheses of this compound Analogs

The synthesis of analogs of this compound often requires multi-step reaction sequences, allowing for the construction of more complex molecular architectures. pharmafeatures.com These synthetic routes are crucial for producing active pharmaceutical ingredients (APIs) and other high-value chemicals. pharmafeatures.comrsc.org The planning of such sequences often involves retrosynthetic analysis, where the target molecule is conceptually broken down into simpler, commercially available precursors. nih.govyoutube.com

A straightforward example of a multi-step synthesis is the sequential alkylation of a malonic ester. For instance, dimethyl malonate can first be alkylated with one electrophile, and the resulting product can then be deprotonated and alkylated a second time with a different electrophile. This strategy was used to prepare dimethyl-2-propargyl,2-dimethylallyl malonate, an analog featuring two different substituents on the central carbon. ncl.ac.uk Such multi-step processes provide access to a wide library of malonate derivatives with tailored functionalities. savemyexams.com

Advanced and Stereoselective Synthetic Pathways

Modern synthetic chemistry increasingly focuses on the development of advanced methodologies that offer greater control over molecular structure, particularly stereochemistry, while also adhering to the principles of sustainability.

Enantioselective and Diastereoselective Synthesis of this compound Building Blocks

The creation of chiral molecules with a specific three-dimensional arrangement is critical, especially in drug discovery, where a single stereoisomer is often responsible for the desired biological activity. nih.gov Enantioselective synthesis aims to produce one enantiomer of a chiral molecule in excess over the other.

For allylic compounds, palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful tool. In this reaction, a chiral ligand coordinates to the palladium catalyst, creating a chiral environment that influences the stereochemical outcome of the reaction. researchgate.net By using chiral bisguanidinium (BG) cations paired with non-chiral sulphonated phosphine-palladium complexes, high enantioselectivities have been achieved in the allylic alkylation of dimethyl malonate. researchgate.net The development of catalytic, enantioselective methods for creating versatile building blocks is an area of intense research, offering an alternative to stoichiometric chiral auxiliaries. chemrxiv.orgrsc.org

Diastereoselective synthesis involves controlling the formation of stereoisomers in molecules that have multiple stereocenters. rsc.orgrsc.org This can be achieved by using a substrate that already contains a chiral center, which then directs the stereochemistry of subsequent reaction steps. researchgate.net For instance, the synthesis of densely substituted β-lactams has been achieved with high diastereoselectivity through the cyclization of N-alkoxy α,β-unsaturated silyl (B83357) imino ethers. rsc.org While not directly synthesizing this compound, these advanced stereoselective strategies are used to create complex chiral building blocks from precursors that may include the allylmalonate scaffold. nih.gov

| Allylic Substrate | Catalyst System | Base | Temperature | Yield | Enantiomeric Excess (ee) | Source |

|---|---|---|---|---|---|---|

| 1,3-diphenylallyl acetate | Pd₂(dba)₃, Chiral Bisguanidinium (BG) Ion Pair Catalyst | Cs₂CO₃ | Room Temp. | 96% | 95% | researchgate.net |

| (E)-cinnamyl acetate | Pd₂(dba)₃, Chiral Bisguanidinium (BG) Ion Pair Catalyst | Cs₂CO₃ | 0 °C | 94% | 94% | researchgate.net |

Green Chemistry Principles in this compound Production

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.org These principles are increasingly being applied to the synthesis of important chemical intermediates like this compound.

Key tenets of green chemistry include:

Catalysis: Using catalytic reagents is superior to using stoichiometric reagents because catalysts are used in small amounts and can be recycled, minimizing waste. acs.org The palladium-catalyzed synthesis of this compound is an example of this principle in action. prepchem.com

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product.

Safer Solvents and Auxiliaries: The use of hazardous solvents and other auxiliary substances should be made unnecessary wherever possible and innocuous when used. skpharmteco.com Research into greener solvent alternatives is ongoing across the chemical industry. skpharmteco.com

Designing Safer Chemicals: Chemical products should be designed to preserve their function while reducing toxicity. acs.org

Modern tools, including retrosynthesis software, can help chemists design more sustainable synthetic routes by identifying pathways that use greener starting materials and fewer steps. synthiaonline.com The use of biocatalysis, employing enzymes to perform specific chemical transformations, represents a significant advancement in green chemistry, often allowing reactions to occur in water at ambient temperatures and avoiding the need for protecting groups. pharmafeatures.comacs.org While specific examples for this compound are not widespread, the application of these green principles provides a clear path toward more sustainable production methods. grafiati.com

Reactivity and Reaction Mechanisms of Dimethylallylmalonate

Fundamental Transformation Pathways

The fundamental transformation pathways of dimethylallylmalonate and its derivatives are dominated by reactions that engage either the nucleophilic potential of the malonate moiety or the carbon-carbon double bond of the allyl substituent. These pathways include conjugate additions and olefin metathesis, which allow for significant molecular elaboration.

The active methylene (B1212753) proton of this compound is acidic and can be readily removed by a base to form a stabilized enolate. This enolate is a soft nucleophile, making it an excellent donor for Michael addition (conjugate addition) reactions with α,β-unsaturated carbonyl compounds. libretexts.orgyoutube.com This reaction is a fundamental carbon-carbon bond-forming process. The general mechanism involves the 1,4-addition of the malonate enolate to the Michael acceptor, followed by tautomerization to yield the final dicarbonyl product. libretexts.org

Achieving control over regio- and stereoselectivity is crucial when this compound or similar nucleophiles react with complex Michael acceptors.

Regioselectivity: In reactions with asymmetric divinylic compounds, the malonate nucleophile demonstrates significant regioselectivity. Theoretical and experimental studies show a preferential attack at the β-carbon of the more electronically activated vinyl unit. rsc.org For instance, in a molecule containing both an acrylate and a methacrylate unit, the addition will favor the acrylate portion due to its higher electrophilicity. rsc.org

Stereoselectivity: The generation of new chiral centers during the Michael addition has led to the development of numerous asymmetric catalytic systems. Chiral catalysts, including metal complexes and organocatalysts, can create a chiral environment around the reactants, directing the nucleophilic attack to one face of the Michael acceptor. For example, heterobimetallic complexes such as a Gallium-Sodium-BINOL system have been used to catalyze the asymmetric Michael addition of dimethyl malonate to 2-cyclopenten-1-one, achieving high yield and excellent enantiomeric excess (ee). nih.gov Similarly, nickel-sparteine complexes have proven effective in catalyzing the enantioselective addition of malonates to chalcones. longdom.org Organocatalysts like 1,2-diphenylethanediamine have also been successfully employed to furnish adducts with high enantiopurity. rsc.org

| Michael Acceptor | Catalyst System | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|

| 2-Cyclopenten-1-one | (S)-Ga-Na-BINOL complex | 90 | 99 |

| Chalcone | Ni(acac)₂ / Sparteine | 90 | 86 |

| Substituted Chalcones | (1R,2R)-1,2-diphenylethanediamine | 61-99 | 65 to >99 |

| Levoglucosenone | Ca(OH)₂ (Microwave) | >90 | Not Reported |

This table presents data for Michael additions involving malonate donors (dimethyl or diethyl malonate) as representative examples of the reactivity pertinent to this compound.

The active methylene group of this compound contains two acidic protons. After an initial Michael addition, the resulting product still possesses an acidic proton, allowing for a second potential Michael addition if a suitable acceptor and sufficient base are present. This "double Michael addition" is a powerful tool for rapidly building molecular complexity. For instance, the reaction of a malonate with an excess of a reactive Michael acceptor like methyl vinyl ketone can lead to the formation of 1,7-dicarbonyl compounds after subsequent hydrolysis and decarboxylation. youtube.com The process involves the initial formation of a mono-adduct, followed by deprotonation and a second conjugate addition to another molecule of the acceptor.

The allyl group of this compound provides a handle for olefin metathesis, a powerful reaction for forming carbon-carbon double bonds. nih.gov This transformation is catalyzed by transition metal complexes, most notably those based on ruthenium, and can be applied in several ways, including ring-closing metathesis (RCM), cross-metathesis (CM), and ring-opening metathesis polymerization (ROMP). For derivatives of this compound, RCM is particularly significant.

Ring-Closing Metathesis (RCM) is an intramolecular reaction that is highly effective for synthesizing cyclic compounds. In a typical application, a second olefin-containing chain is attached to the malonate core, creating a diene suitable for cyclization. A classic example that demonstrates this reactivity is the RCM of diethyl diallylmalonate, a close structural analog. This reaction efficiently produces a five-membered cyclopentene (B43876) ring, driven to completion by the formation and release of volatile ethylene (B1197577) gas. researchgate.net

The efficiency of RCM can be influenced by substrate structure. The presence of the gem-dicarboxylate group in malonate derivatives can accelerate the rate of cyclization through the Thorpe-Ingold effect, a phenomenon where bulky groups on a carbon atom favor ring formation by decreasing the bond angle and bringing the reactive termini closer together. nih.gov

The success of RCM is heavily dependent on the choice of catalyst. Ruthenium-based catalysts developed by Grubbs and others are widely used due to their high reactivity and tolerance of various functional groups. nih.govharvard.edu

Catalytic Systems:

Grubbs First-Generation Catalyst: Features two tricyclohexylphosphine (PCy₃) ligands and is effective for the RCM of simple dienes like diallylmalonate.

Grubbs Second-Generation Catalyst: Replaces one PCy₃ ligand with an N-heterocyclic carbene (NHC) ligand. NHC ligands are strong σ-donors, which leads to increased catalytic activity and broader substrate scope. harvard.edu This catalyst is often used for more challenging RCM reactions. researchgate.net

Hoveyda-Grubbs Catalysts: These are chelating catalysts that exhibit enhanced stability and are particularly useful in relay ring-closing metathesis (RRCM) processes. nih.gov

| Catalyst Generation | Key Ligands | General Characteristics |

|---|---|---|

| First-Generation Grubbs | 2 x Tricyclohexylphosphine (PCy₃) | Good activity for unhindered olefins; sensitive to air and moisture. |

| Second-Generation Grubbs | 1 x PCy₃, 1 x N-Heterocyclic Carbene (NHC) | Higher activity and better thermal stability; broader substrate scope. harvard.edu |

| Hoveyda-Grubbs | 1 x PCy₃, 1 x Chelating Isopropoxystyrene | High stability, often reusable; slower initiation but very robust. nih.gov |

Olefin Metathesis Reactions of this compound Derivatives

Cross-Metathesis Applications

Cross-metathesis (CM) is an intermolecular metathesis reaction between two different alkenes. This compound can be employed in CM to introduce the malonate moiety into more complex molecules. The success of CM reactions often depends on the relative reactivities of the olefin partners to favor the desired cross-coupled product over undesired homodimers organic-chemistry.org.

In a typical CM reaction, this compound would be reacted with another olefin in the presence of a metathesis catalyst, such as a Grubbs or Hoveyda-Grubbs catalyst. The selectivity of the reaction can be controlled by factors such as the stoichiometry of the reactants and the choice of catalyst. For instance, CM reactions involving sterically hindered olefins can see improved efficiency with the use of specific catalysts designed for such substrates organic-chemistry.orgillinois.edu. The reaction is driven forward by the formation of a volatile byproduct, typically ethylene illinois.edu. This strategy allows for the efficient synthesis of functionalized olefins that can serve as building blocks in organic synthesis organic-chemistry.org.

| Catalyst Generation | Key Features | Application in CM |

| Grubbs I | High functional group tolerance. | General purpose, though may be less effective for hindered olefins. |

| Grubbs II | Higher activity due to N-heterocyclic carbene (NHC) ligand. | Broad applicability, including more challenging substrates. |

| Hoveyda-Grubbs II | Enhanced stability and catalyst recovery. | Often used for its robustness and ease of handling. |

| Stewart-Grubbs | Improved activity for sterically hindered alkenes illinois.edu. | Suitable for CM with sterically demanding partners. |

Other Addition and Cyclization Reactions

Beyond metathesis, the allylic double bond of this compound is susceptible to a range of addition and cyclization reactions, providing pathways to diverse molecular architectures.

Visible-light photoredox catalysis offers a mild and efficient method for generating radical intermediates that can engage in addition reactions. While direct examples with this compound are not prevalent, related arylidene malonates undergo photoredox-catalyzed reactions. In these systems, a photocatalyst, upon excitation by visible light, can initiate a single-electron transfer (SET) process to generate a stabilized radical species from the malonate derivative nih.gov. This radical can then participate in cross-coupling reactions nih.gov.

This type of reactivity opens the door for difunctionalization reactions, where two new functional groups are added across the double bond. The general mechanism involves the generation of a radical which adds to the alkene, followed by a subsequent reaction to introduce the second functional group. This approach is a powerful tool for the rapid construction of complex molecules from simple alkenes nih.gov.

The structure of this compound, or more commonly, its derivatives where the second ester is replaced by another reactive group, is well-suited for intramolecular cyclization reactions. For example, a related diallyl malonate can undergo ring-closing metathesis (RCM) to form a cyclic compound, driven by the release of ethylene gas researchgate.net.

Other intramolecular cyclization pathways can be envisaged, such as radical cyclizations. A radical generated elsewhere in a molecule containing a this compound unit could add intramolecularly to the double bond to form a cyclic structure. The regioselectivity of such a cyclization would be governed by Baldwin's rules. Furthermore, functionalized derivatives of this compound could undergo intramolecular Heck reactions to form cyclic products nih.gov.

Mechanistic Elucidation through Advanced Methodologies

The detailed understanding of reaction mechanisms involving this compound and related compounds has been greatly enhanced by the use of advanced computational techniques.

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the mechanisms of complex organic reactions. DFT calculations can provide valuable information on transition state geometries, activation energies, and reaction pathways, offering insights that are often difficult to obtain experimentally rsc.orgmdpi.commdpi.comrsc.orgresearchgate.net.

For reactions involving this compound, DFT studies could be used to:

Analyze Metathesis Mechanisms: Elucidate the energetics of the catalytic cycle in metathesis reactions, including the formation of metallacyclobutane intermediates and the factors controlling stereoselectivity.

Investigate Radical Reactions: Model the generation of radical species in photoredox catalysis and predict the stereochemical outcome of radical addition and cyclization reactions.

Predict Cyclization Pathways: Compare the feasibility of different intramolecular cyclization pathways by calculating the activation barriers for each potential route.

By providing a molecular-level picture of the reaction, computational studies can help in the rational design of catalysts and reaction conditions to achieve desired outcomes in the synthesis of complex molecules from this compound.

Insufficient Information Found to Generate the Requested Article on this compound

The performed searches yielded some general information regarding a Michael addition reaction involving this compound, which touches upon aspects of transition states and stereoselectivity. However, this information is not comprehensive enough to populate the entirety of the requested subsections. Specifically, there is a significant lack of detailed research findings on:

Experimental Mechanistic Investigations (e.g., Stern-Volmer Quenching, Quantum Yield Analysis):No specific experimental studies utilizing techniques such as Stern-Volmer quenching or quantum yield analysis for this compound could be located.

The strict adherence to the provided outline, including the creation of data tables and detailed research findings for each subsection, cannot be fulfilled with the currently available scientific literature found through the searches. The user's instructions to not introduce any information outside the explicit scope of the specified sections further limits the ability to construct a meaningful article from the limited data.

Therefore, it is not possible to generate the requested professional and authoritative article that is solely focused on the chemical compound “this compound” with the required level of scientific depth and adherence to the structured outline. Further research and publication in the scientific community would be necessary to provide the specific data required for such an article.

Applications of Dimethylallylmalonate As a Key Synthetic Intermediate

Dimethylallylmalonate in Complex Molecule Construction

The strategic placement of functional groups in this compound makes it an ideal starting material for the synthesis of intricate molecular architectures, including substituted malonates, carbocyclic rings, and various heterocyclic systems. lookchem.comtesisenred.netnih.gov

Precursor for Substituted Malonates and Related Structures

This compound serves as a fundamental precursor for the synthesis of a wide array of substituted malonates. The active methylene (B1212753) group situated between the two ester functionalities can be readily deprotonated to form a nucleophilic carbanion. This carbanion can then participate in various alkylation and acylation reactions, allowing for the introduction of diverse substituents. This versatility is foundational to its role in building more complex molecular frameworks. lookchem.com

Strategic Intermediate in Carbocyclic Ring Formation (e.g., Cyclopentene (B43876) Annulations)

The construction of carbocyclic rings, particularly five- and six-membered rings, is a cornerstone of organic synthesis. slideshare.netnih.govrsc.org this compound has proven to be a strategic intermediate in these transformations. For instance, it can be utilized in cyclopentene annulation reactions, a process that involves the formation of a five-membered ring onto an existing molecular scaffold. vt.edunih.gov These reactions often proceed through a series of steps that may include Michael additions and subsequent intramolecular alkylations, where the allyl group of this compound plays a critical role. vt.edu The ability to construct these fundamental carbocyclic structures opens pathways to the synthesis of a wide range of natural products and other complex target molecules. nih.gov

A notable example involves a modular three-component annulation. This method combines propargyl zinc reagents, unsaturated 1,3-dicarbonyls, and electrophiles to efficiently construct highly substituted cyclopentenes. nih.gov

Contribution to Heterocyclic Synthesis (e.g., Dihydroindolizines, Isoxazoles)

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry and materials science. wikipedia.orgchim.it this compound has been employed in the synthesis of various heterocyclic systems. chim.itmdpi.com

For example, its derivatives can be involved in the synthesis of dihydroindolizines. The formation of the 5,6-dihydroindolizine core can be achieved through a multi-step catalytic cycle involving an N-heterocyclic carbene (NHC). researchgate.net

Furthermore, this compound can contribute to the synthesis of isoxazoles. researchgate.netyoutube.comrasayanjournal.co.inur.edu.plorganic-chemistry.org The general synthesis of isoxazoles often involves the reaction of a 1,3-dicarbonyl compound with hydroxylamine. youtube.com By modifying this compound to create a suitable 1,3-dicarbonyl precursor, it can be integrated into isoxazole (B147169) synthesis pathways. The isoxazole ring is a key structural motif in many pharmaceuticals. rasayanjournal.co.inur.edu.pl

In one specific application, this compound was subjected to a reaction with bromoacetonitrile (B46782) under organophotocatalytic conditions, leading to the formation of a cyclopropane (B1198618) derivative. rsc.orgrsc.org This transformation highlights the utility of this compound in constructing strained ring systems that can serve as versatile intermediates for further synthetic elaborations. rsc.orgrsc.org

Functional Olefin Monomer in Polymer Chemistry

Beyond its use in small molecule synthesis, this compound also finds application as a functional olefin monomer in the field of polymer chemistry. wikipedia.orgyoutube.com Its allyl group provides a polymerizable unit, while the malonate ester functionalities offer a site for post-polymerization modification or can influence the polymer's properties.

Role in Functionalized Polymer Synthesis (e.g., Ziegler-Natta Copolymerization)

Ziegler-Natta catalysts are a class of catalysts used in the synthesis of polyolefins. free.frthieme-connect.debehinpolymerco.com While traditional Ziegler-Natta systems are often sensitive to functional groups, research has focused on developing more robust catalysts that can copolymerize ethylene (B1197577) with functionalized olefins like this compound. ias.ac.inscispace.com The incorporation of monomers carrying functional groups is highly desirable as it allows for the production of polymers with tailored properties such as adhesion, dyeability, and compatibility with other materials.

Successful copolymerization of ethylene with this compound has been demonstrated using specific Ziegler-Natta catalyst systems. ias.ac.in For instance, an incorporation of 11.8% of this compound has been achieved, which is significant because each monomer unit introduces two ester functional groups. ias.ac.in This high functional group density can dramatically alter the properties of the resulting polyethylene. ias.ac.in

Catalytic Transformations Involving Dimethylallylmalonate

Transition Metal Catalysis

Transition metals, with their diverse electronic properties and ability to coordinate with organic molecules, offer a broad spectrum of catalytic transformations for dimethylallylmalonate and related compounds. Ruthenium, gold, platinum, and palladium complexes, as well as Lewis acids, have been instrumental in effecting olefin metathesis, rearrangements, cyclizations, and other reactions.

Ruthenium-Based Catalysts in Olefin Metathesis of this compound

Ruthenium-based catalysts are renowned for their functional group tolerance and efficacy in promoting olefin metathesis, a powerful carbon-carbon bond-forming reaction. nih.gov These catalysts have been successfully employed in various metathesis reactions, including ring-closing metathesis (RCM) and cross-metathesis (CM). nsf.govorganic-chemistry.org The general mechanism for olefin metathesis, known as the Chauvin mechanism, involves the reaction of a ruthenium alkylidene complex with an olefin to form a metallacyclobutane intermediate. This intermediate can then undergo a retro [2+2] cycloaddition to yield a new olefin and a new ruthenium alkylidene complex, thus propagating the catalytic cycle. nih.gov

The choice of the N-heterocyclic carbene (NHC) ligand on the ruthenium catalyst can significantly influence the catalyst's activity and selectivity. mdpi.com For instance, second-generation Grubbs catalysts, which feature an NHC ligand, exhibit high efficiency in various metathesis transformations. organic-chemistry.org The stability and reactivity of these catalysts can be fine-tuned by modifying the steric and electronic properties of the NHC ligand. rsc.org In the context of cross-metathesis, the selection of the ruthenium catalyst is crucial for achieving the desired products and minimizing unwanted side reactions. researchgate.net While specific examples detailing the olefin metathesis of this compound itself are not prevalent in the provided results, the extensive research on related substrates, such as ethyl oleate, demonstrates the broad applicability of ruthenium catalysts for the metathesis of functionalized olefins. mdpi.com

Below is a table summarizing the performance of different ruthenium catalysts in a representative cross-metathesis reaction.

| Catalyst | Cross-Partner A | Cross-Partner B | Product(s) | Conversion (%) | Selectivity | Reference |

| Grubbs II | Ethyl Oleate | cis-1,4-diacetoxy-2-butene | Undecen-2-enyl acetate (B1210297), Ethyl 11-acetoxyundec-9-enoate | ~70 | Not specified | mdpi.com |

| Hoveyda-Grubbs II | Ethyl Oleate | cis-1,4-diacetoxy-2-butene | Undecen-2-enyl acetate, Ethyl 11-acetoxyundec-9-enoate | ~80 | Not specified | mdpi.com |

Gold-Catalyzed Rearrangements and Cyclizations

Gold catalysts, particularly gold(I) complexes, have emerged as powerful tools for effecting a variety of organic transformations, including rearrangements and cyclizations. numberanalytics.com These reactions often proceed under mild conditions and exhibit high efficiency. beilstein-journals.org The catalytic cycle of many gold-catalyzed reactions involves the activation of an alkyne or allene (B1206475) functionality by the gold(I) center, making it susceptible to nucleophilic attack. nih.gov This can lead to the formation of gold-carbene or other reactive intermediates, which then undergo further transformations to yield the final products. numberanalytics.comresearchgate.net

In the context of substrates similar to this compound, gold catalysis can facilitate intramolecular cyclizations and rearrangements. For example, gold(I) catalysts have been shown to promote the cyclization of enynes to form complex polycyclic structures. beilstein-journals.org The regioselectivity of these cyclizations can often be controlled by the choice of the ligand on the gold catalyst. rsc.org One notable transformation is the gold-catalyzed propargyl Claisen rearrangement, which converts propargyl vinyl ethers into homoallenic alcohols with high stereoselectivity. organic-chemistry.org While direct examples with this compound are not explicitly detailed, the principles of gold-catalyzed activation of unsaturated systems are applicable. For instance, a malonate-tethered dienediyne substrate was investigated in the context of gold-catalyzed cycloisomerization, although it was found to potentially undergo an undesired 5-exo-dig cyclization. pku.edu.cn This highlights the importance of substrate design in achieving the desired gold-catalyzed transformation.

The following table presents examples of gold-catalyzed cyclization reactions, demonstrating the versatility of this catalytic system.

| Substrate Type | Catalyst | Product Type | Yield (%) | Reference |

| 1,6-Enyne | [IPrAuNCMe][SbF6] | Substituted Benzothiophene | 83 | beilstein-journals.org |

| Dienyne | Gold(I) complex | Tetracyclic Compound | Not specified | nih.gov |

| Propargyl Vinyl Ether | [(Ph3PAu)3O]BF4 | Homoallenic Alcohol | High | organic-chemistry.org |

| 2-Alkynylbenzaldehyde with Vinyl Ether | Gold(I) complex | Dihydronaphthalene | Not specified | louisville.edu |

Platinum and Palladium Catalysis in Related Transformations

Platinum and palladium catalysts are widely utilized in organic synthesis for a variety of transformations, including cross-coupling reactions, hydrogenations, and isomerizations. core.ac.uksigmaaldrich.com While specific examples involving this compound are not detailed in the provided search results, the general reactivity patterns of these metals suggest their potential utility in transformations of this substrate.

Palladium catalysts are particularly well-known for their role in cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, which are powerful methods for forming carbon-carbon bonds. sigmaaldrich.com These reactions typically involve the oxidative addition of an organic halide to a palladium(0) species, followed by transmetalation with an organometallic reagent and reductive elimination to yield the coupled product and regenerate the catalyst. Given the presence of the allyl group in this compound, palladium-catalyzed reactions such as the Tsuji-Trost allylic alkylation could be envisioned.

Platinum catalysts, while also capable of promoting cross-coupling reactions, are often used in hydrogenation and hydrosilylation reactions. Platinum complexes can also catalyze cyclization and rearrangement reactions. The synthesis and catalytic activity of platinum and palladium complexes with various ligands, such as bissulfoxides, have been investigated. uzh.ch The choice of ligand can significantly influence the stability and reactivity of the metal center. otago.ac.nz

Lewis Acid Catalysis in this compound Reactions

Lewis acid catalysis is a fundamental concept in organic chemistry, where a Lewis acid interacts with a substrate to increase its electrophilicity and facilitate a reaction. wikipedia.orgyoutube.com Common Lewis acids include metal salts such as aluminum chloride, titanium tetrachloride, and zinc chloride. nih.gov These catalysts can promote a wide range of reactions, including Friedel-Crafts alkylations and acylations, Diels-Alder reactions, and aldol (B89426) reactions. wikipedia.org

In the context of this compound, a Lewis acid could coordinate to one of the carbonyl oxygens of the malonate group. This coordination would withdraw electron density from the carbonyl group, making the α-proton more acidic and facilitating enolate formation. This activation could be beneficial in various reactions, such as Michael additions or other C-C bond-forming reactions where the malonate acts as a nucleophile.

Furthermore, the allyl group in this compound contains a double bond that can participate in reactions catalyzed by Lewis acids. For instance, in the presence of a suitable dienophile, a Lewis acid could promote a Diels-Alder reaction where the allyl group acts as the diene component, although this would likely require specific substitution patterns. The general principle of Lewis acid catalysis involves the activation of an electrophile by the Lewis acid, which then reacts with a nucleophile. youtube.com While specific studies on Lewis acid-catalyzed reactions of this compound were not found, the fundamental principles of this type of catalysis are broadly applicable to its functional groups. umich.edu

Organocatalysis and Asymmetric Induction

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful alternative and complement to metal-based catalysis. A key advantage of organocatalysis is the ability to readily design chiral catalysts for asymmetric synthesis, leading to the formation of enantiomerically enriched products.

Chiral Thiourea (B124793) Catalysis in Stereoselective Michael Additions

Chiral thiourea derivatives have been established as highly effective organocatalysts for a variety of asymmetric transformations, particularly stereoselective Michael additions. rsc.orgwikipedia.org These catalysts operate through hydrogen bonding interactions, where the two N-H protons of the thiourea moiety coordinate to an electrophilic substrate, activating it towards nucleophilic attack. wikipedia.org When the thiourea catalyst also contains a basic functional group, it can act as a bifunctional catalyst, simultaneously activating both the electrophile and the nucleophile.

In the context of reactions involving malonates, chiral thiourea catalysts have been successfully employed to achieve highly enantioselective Michael additions to various acceptors, such as nitroolefins. nih.gov For instance, a bifunctional chiral thiourea catalyst derived from (R,R)-1,2-diphenylethylenediamine has been shown to effectively catalyze the asymmetric Michael addition of nitroalkenes, affording the products in good yields and with high diastereo- and enantioselectivities. rsc.org The stereochemical outcome of these reactions is controlled by the chiral scaffold of the catalyst, which creates a chiral environment around the reacting species.

The following table provides representative data for a chiral thiourea-catalyzed Michael addition, illustrating the high levels of stereocontrol that can be achieved.

| Nucleophile | Electrophile | Catalyst | Yield (%) | ee (%) | Reference |

| Diethyl Malonate | trans-β-Nitrostyrene | Chiral Thiourea | High | High | mdpi.com |

| 2,4-Pentanodione | Nitroolefin | Axially-chiral binaphthyl-derived thiourea | Good to Excellent | High | nih.gov |

| Dibenzyl Malonate | Benzylideneacetone | Bifunctional primary amine-sulfonamide catalyst | Not specified | Not specified | beilstein-journals.org |

Development of Asymmetric Methodologies with this compound Substrates

The development of asymmetric catalytic methodologies is crucial for the synthesis of enantiomerically enriched molecules, which are of significant importance in medicinal chemistry and materials science. This compound serves as a key substrate in several asymmetric transformations, enabling the creation of chiral centers with high levels of stereocontrol.

One notable application is in the asymmetric 1,4-Michael addition reaction. Research has demonstrated the reaction of this compound with β-nitrostyrene derivatives in the presence of a chiral bifunctional thiourea organocatalyst. grafiati.com This methodology is designed to produce optically active Michael adducts. The thiourea catalyst is believed to enhance the yield, stereoselectivity, and enantioselectivity of the reaction through hydrogen bonding interactions. grafiati.com The resulting chiral products are versatile intermediates that can be further transformed, for instance, into biologically active chiral bicyclic isoxazole (B147169) and isoxazoline (B3343090) derivatives. grafiati.com

The synthetic utility involves a two-step process: first, the enantioselective Michael addition, followed by an in-situ generation of a nitrile oxide from the adduct, which then undergoes an intramolecular 1,3-dipolar cycloaddition to form the final heterocyclic products. grafiati.com

| Reactants | Catalyst Type | Key Outcome | Intermediate Product | Final Product Class | Reference |

|---|---|---|---|---|---|

| This compound & β-Nitrostyrene derivatives | Chiral Bifunctional Thiourea | High yield, stereo-, and enantioselectivity | Optically Active Michael Adducts | Chiral Isoxazole and Isoxazoline Derivatives | grafiati.com |

Beyond organocatalysis, this compound and its derivatives are also utilized in metal-catalyzed asymmetric reactions. For example, substrates like dimethyl 2-(1,3-dimethylallyl)malonate are employed in palladium-catalyzed asymmetric allylic substitution reactions. tesisenred.net These transformations are fundamental for constructing stereogenic centers and are noted for their industrial-scale applications. tesisenred.net

Photoredox Catalysis in Olefin Functionalization

Photoredox catalysis has emerged as a powerful strategy for the functionalization of olefins under mild conditions, utilizing visible light to generate reactive radical intermediates. rsc.org This approach enables a wide range of transformations that are often difficult to achieve using traditional methods. The allyl group in this compound represents an unactivated olefin, the functionalization of which is a desirable but challenging transformation. rsc.org

The general mechanism of photoredox catalysis in this context involves the excitation of a photocatalyst by visible light. The excited photocatalyst can then engage in a single-electron transfer (SET) process with a suitable precursor to generate a radical species. researchgate.netsigmaaldrich.com This radical then adds to the double bond of the olefin, such as the one in this compound. The resulting radical intermediate can undergo further reactions, including oxidation to a carbocation followed by nucleophilic attack or another radical coupling process, to yield the final functionalized product. rsc.orgresearchgate.net

Recent advancements have focused on the carbo-heterofunctionalization of unactivated olefins. rsc.org For instance, organophotocatalytic methods have been developed for the intermolecular addition of radicals derived from α-bromo-ketones, -esters, and -nitriles to terminal olefins. researchgate.net This process, followed by cyclization with a pendant nucleophile (e.g., alcohols, acids), leads to the formation of various saturated heterocycles like tetrahydrofurans and lactones, which contain a 1,4-difunctional relationship. rsc.orgresearchgate.net

Dual catalytic systems, combining photoredox catalysis with another catalytic cycle, such as nickel catalysis, have further expanded the scope of olefin functionalization. nih.gov This synergistic approach allows for complex transformations like the dicarbofunctionalization of alkenes, where two new carbon-carbon bonds are formed across the double bond. nih.gov

| Reaction Type | Catalytic System | Radical Source Example | Key Transformation | Potential Product Type | Reference |

|---|---|---|---|---|---|

| Carbo-heterofunctionalization | Organophotocatalyst | α-bromoketones, -esters, -nitriles | Radical addition followed by cyclization | Tetrahydrofurans, Lactones | rsc.orgresearchgate.net |

| Dicarbofunctionalization | Photoredox/Nickel Dual Catalysis | Activated C–H bonds (via HAT) | Radical addition and cross-coupling | Complex acyclic structures | nih.gov |

| Hydroalkylation | Photoredox (EDA complex) | Carboxylic acids (via decarboxylation) | Radical addition and hydrogen atom termination | Hydroalkylated compounds | rsc.org |

These photoredox-mediated strategies are characterized by their mild reaction conditions and high functional group tolerance, making them valuable tools for the synthesis of complex organic molecules from simple olefin precursors. rsc.org

Advanced Spectroscopic and Analytical Methodologies in Dimethylallylmalonate Research

Utility of Nuclear Magnetic Resonance (NMR) Spectroscopy in Reaction Monitoring and Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in the investigation of Dimethylallylmalonate, providing unparalleled insight into molecular structure and reaction dynamics. sielc.compitt.edu Its non-invasive nature makes it ideal for observing chemical reactions in real-time without disturbing the system. sielc.comvt.edu

The progress of reactions involving this compound, such as its alkylation or cyclization, can be quantitatively monitored. Current time information in Bangalore, IN. Benchtop NMR spectrometers, often integrated with flow reactors, allow for the continuous tracking of reactant consumption and product formation. vt.edumdpi.com By acquiring a series of ¹H NMR spectra at regular intervals, researchers can determine reaction kinetics and identify transient intermediates that may be crucial to the reaction mechanism. sielc.com For instance, in palladium-catalyzed allylic alkylation, NMR can track the disappearance of the starting malonate signals and the appearance of new signals corresponding to the alkylated product. rsc.org

Structure elucidation is another primary application of NMR in this compound research. tesisenred.netresearchgate.net While one-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of protons and carbons, more complex structures derived from this compound often require two-dimensional (2D) NMR experiments. frontiersin.org Techniques such as COSY (Correlation Spectroscopy) are used to establish proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments reveal one-bond and multiple-bond correlations between protons and carbons, respectively. tesisenred.net This suite of experiments allows for the unambiguous assignment of the complete chemical structure of novel products. bioorganica.org.ua

The expected NMR chemical shifts for this compound are well-defined, providing a reference for structural confirmation.

Interactive Table: Typical NMR Chemical Shifts for this compound in CDCl₃

| Atom | Nucleus | Chemical Shift (ppm) | Multiplicity | Notes |

| Methoxy (OCH₃) | ¹H | ~3.73 | Singlet | Signal for the six equivalent protons of the two methyl ester groups. pitt.edu |

| Malonate CH | ¹H | ~3.55 | Triplet | The proton on the central carbon of the malonate, coupled to the adjacent CH₂ group. |

| Allyl CH₂ | ¹H | ~2.65 | Doublet of Doublets | Protons on the carbon adjacent to the malonate, coupled to both the malonate CH and the vinyl CH. |

| Vinyl CH | ¹H | ~5.75 | Multiplet | The proton on the central carbon of the allyl double bond. |

| Vinyl CH₂ | ¹H | ~5.10 | Multiplet | The two terminal protons of the allyl double bond. |

| Carbonyl (C=O) | ¹³C | ~168 | - | Quaternary carbons of the ester carbonyls. oregonstate.edu |

| Malonate CH | ¹³C | ~55 | - | Central carbon of the malonate. |

| Methoxy (OCH₃) | ¹³C | ~52 | - | Carbons of the methyl ester groups. pitt.edu |

| Vinyl CH | ¹³C | ~132 | - | Central carbon of the allyl double bond. |

| Vinyl CH₂ | ¹³C | ~118 | - | Terminal carbon of the allyl double bond. |

| Allyl CH₂ | ¹³C | ~35 | - | Carbon adjacent to the malonate. |

Note: Chemical shifts are approximate and can vary depending on solvent and concentration.

Chromatographic and Separation Techniques for this compound and Its Products

Chromatography is the cornerstone of purification and analysis in research involving this compound. sigmaaldrich.com The choice of technique depends on the volatility of the compounds and the scale of the separation. eag.comresearchgate.net

Gas Chromatography (GC) , frequently coupled with Mass Spectrometry (GC-MS), is a powerful technique for the analysis of volatile and semi-volatile compounds. researchgate.netmdpi.com It is well-suited for monitoring the purity of this compound itself and for analyzing the products of reactions like olefin metathesis. nist.gov In a typical GC-MS analysis, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. eag.com The mass spectrometer then fragments the eluted compounds, providing a characteristic mass spectrum or "fingerprint" that confirms their identity. conquerscientific.com

High-Performance Liquid Chromatography (HPLC) is an exceptionally versatile technique used for both analytical and preparative-scale separations of this compound derivatives, particularly those that are non-volatile or thermally sensitive. docbrown.info Reverse-phase HPLC, where a non-polar stationary phase is used with a polar mobile phase, is commonly employed. sielc.com For example, the products of asymmetric alkylation reactions are often analyzed by chiral HPLC to determine the enantiomeric excess (ee) of the product. frontiersin.org This involves using a chiral stationary phase that interacts differently with the two enantiomers, causing them to separate. researchgate.net

For preparative purification to isolate reaction products, flash chromatography is a rapid and cost-effective method widely used in synthetic chemistry labs. fao.org This technique uses air pressure to force the solvent through a column of adsorbent (typically silica (B1680970) gel), allowing for the separation of gram-scale quantities of material based on polarity. researchgate.netfao.org

Interactive Table: Common Chromatographic Conditions for this compound Analysis

| Technique | Stationary Phase | Mobile Phase / Carrier Gas | Typical Application |

| GC-MS | Fused silica capillary column (e.g., with a dimethyl polysiloxane phase) | Helium | Analysis of volatile reaction products; Purity assessment of starting material. conquerscientific.comnih.gov |

| HPLC (Reverse-Phase) | C18 (Octadecyl-silica) | Acetonitrile/Water gradient with an acid modifier (e.g., formic or phosphoric acid). sielc.com | Separation and quantification of reaction mixtures; Purification of non-volatile products. researchgate.net |

| HPLC (Chiral) | Chiral stationary phase (e.g., Daicel Chiralpak series) | Hexane/Isopropanol mixture | Determination of enantiomeric excess (ee) in asymmetric synthesis products. frontiersin.org |

| Flash Chromatography | Silica Gel 60 | Hexane/Ethyl Acetate (B1210297) gradient | Preparative purification of reaction products on a milligram to gram scale. researchgate.net |

Kinetic and Mechanistic Rate Studies of Reactions Involving this compound

Understanding the kinetics and mechanism of a chemical reaction is fundamental to its optimization and application. For reactions involving this compound, such as the widely studied palladium-catalyzed asymmetric allylic alkylation (AAA), kinetic studies provide crucial information about reaction rates, rate-determining steps, and the influence of various catalysts and conditions. mdpi.comrsc.org

Kinetic studies often involve monitoring the reaction progress over time, typically by taking aliquots from the reaction mixture at specific intervals and analyzing them using techniques like GC or HPLC. researchgate.net The data generated allows for the determination of reaction orders and rate constants. rsc.org For example, in the decarboxylative allylic alkylation of related β-ketoesters, NMR experiments have been used to determine the rate constant of the decarboxylation step, identifying it as the rate-determining step of the catalytic cycle. rsc.org

Mechanistic investigations aim to elucidate the precise pathway by which reactants are converted to products. This often involves a combination of experimental and computational approaches. Experimental studies might include crossover experiments with isotopically labeled substrates to track the movement of atoms or testing the effect of different ligands and additives on the reaction outcome (e.g., yield and enantioselectivity). rsc.org For instance, in the Pd-catalyzed AAA of malonates, the choice of chiral phosphine (B1218219) ligand is critical for achieving high enantioselectivity, and screening various ligands provides insight into the transition state geometry. mdpi.com

Computational studies, using methods like Density Functional Theory (DFT), complement experimental findings by modeling the energies of proposed intermediates and transition states. This can help to rationalize experimental observations, such as why a particular stereoisomer is formed preferentially, by analyzing the interactions in the key transition states.

Interactive Table: Illustrative Data from a Catalytic Study

This table illustrates the type of data generated in mechanistic and optimization studies for reactions like the palladium-catalyzed asymmetric allylic alkylation, showing how changes in reaction parameters can affect the outcome.

| Entry | Ligand | Solvent | Temp (°C) | Yield (%) | Enantiomeric Excess (ee %) |

| 1 | Ligand A | Toluene | 23 | 95 | 85 |

| 2 | Ligand B | Toluene | 23 | 92 | 75 |

| 3 | Ligand A | THF | 23 | 96 | 82 |

| 4 | Ligand A | Toluene | 0 | 88 | 89 |

Data is illustrative, based on typical screening results for asymmetric catalysis as seen in related systems.

Broader Scientific Implications and Future Research Trajectories

Innovations in Synthetic Routes for Dimethylallylmalonate and its Chemical Analogs

The synthesis of this compound and related structures is a mature field, yet it continues to be an area of innovation focused on improving efficiency, yield, and substrate scope. Classical methods often involve the alkylation of dimethyl malonate with an appropriate allyl halide. For instance, one established procedure involves the dropwise addition of allyl bromide to a solution of dimethyl malonate in methanol. vt.edu Another common approach is the reaction of dimethylallyl malonate with reagents like sodium borohydride (B1222165) in a mixed solvent system of tert-butyl alcohol and methanol. google.comgoogle.com

Future innovations are geared towards overcoming the limitations of these traditional methods, such as the potential for poly-alkylation and the use of stoichiometric base. Research is increasingly directed towards catalytic and more atom-economical approaches. The development of synthetic routes for analogs, such as Dimethyl-2-propargyl,2-dimethylallyl Malonate, highlights the adaptability of these synthetic strategies. ncl.ac.uk

Table 1: Selected Synthetic Preparations for this compound and Analogs

| Product | Reactants | Reagents/Conditions | Yield | Reference |

| Dimethyl allyl malonate | Dimethyl malonate, Allyl bromide | Methanol | Not specified | vt.edu |

| (Product from reaction) | Dimethylallyl malonate | Sodium borohydride, tert-butylalcohol, Methanol | Not specified | google.comgoogle.com |

| Dimethyl allyl malonate | Not specified (analogous to ketoester synthesis) | Not specified | 86% | researchgate.net |

| Dimethyl-2-propargyl,2-dimethylallyl Malonate | (Not specified) | Two-step synthesis | Not specified | ncl.ac.uk |

This table is interactive and can be sorted by column.

Innovations will likely stem from the application of novel synthetic technologies, such as flow chemistry, which can offer better control over reaction parameters and improve safety and scalability. rsc.org The development of one-pot procedures that combine multiple synthetic steps without isolating intermediates represents another key avenue for enhancing the efficiency of these syntheses.

Exploration of Novel Catalytic Systems for this compound Conversions

The conversion of this compound and its derivatives into more complex cyclic structures is a powerful synthetic strategy, heavily reliant on the development of novel catalytic systems. A prime example is the ring-closing metathesis (RCM) reaction of diethyl-dimethylallylmalonate, a close analog. Research has focused on optimizing catalysts for this sterically demanding transformation. mdpi.com

Recent studies have investigated second-generation Hoveyda-Grubbs (HGII) type complexes, comparing the catalytic activity of newly synthesized complexes, such as syn-HGIIPh-Mes and anti-HGIIPh-Mes, against the commercially available HGII catalyst. mdpi.com These studies provide detailed kinetic data, revealing marked differences in reactivity among the catalysts. mdpi.com For instance, in the RCM of diethyl-dimethylallylmalonate, the anti-HGIIPh-Mes catalyst initially shows higher conversion than the syn isomer, though both are less active than the parent HGII under specific conditions. mdpi.com

Table 2: Comparative Catalytic Activity in RCM of Diethyl-dimethylallylmalonate

| Catalyst | Conversion % (1 h) | Conversion % (24 h) | Conversion % (72 h) |

| HGII | 20.0% | 75.0% | 90.0% |

| syn-HGIIPh-Mes | 4.4% | 34.0% | 46.0% |

| anti-HGIIPh-Mes | 11.1% | 55.0% | 70.0% |

| Data sourced from a study using a 5% mol catalyst loading in C6D6 at 60 °C. mdpi.com |

Beyond metathesis, future research will explore a wider range of catalytic transformations. This includes the application of photoredox catalysis for novel functionalizations of the olefin moiety within the malonate structure. researchgate.net The use of N-heterocyclic carbene (NHC) organocatalysis also presents opportunities for unique cycloaddition and annulation reactions. researchgate.net The development of Lewis acid catalysts based on novel diphosphine ligands, such as R2-CATPHOS, could enable new cycloisomerization pathways for unsaturated malonate derivatives. ncl.ac.uk A central goal in this area is the discovery of catalysts that are not only highly active and selective but also robust, cost-effective, and derived from earth-abundant metals. utm.my

Synergistic Integration of Computational and Experimental Approaches for Deeper Mechanistic Understanding

The synergy between computational chemistry and experimental studies is becoming indispensable for accelerating catalyst development and understanding complex reaction mechanisms involving this compound and its analogs. researchgate.netrsc.org Density Functional Theory (DFT) calculations, for example, are now routinely used to elucidate reaction pathways, rationalize stereochemical outcomes, and predict the reactivity of proposed intermediates. researchgate.net

In the study of NHC-catalyzed reactions, DFT calculations have been instrumental in mapping the multi-step catalytic cycle, identifying the rate-determining step, and explaining the origins of chemo- and stereoselectivity. researchgate.net Such computational insights not only rationalize experimental findings but also provide a predictive framework for designing more efficient catalytic processes in the future. researchgate.net

This integration extends to the design of entirely new synthetic routes. Retrosynthesis software, such as SYNTHIA™, leverages vast databases of chemical reactions to propose novel and efficient pathways to target molecules. merckgroup.comsynthiaonline.com These computationally generated routes can then be validated and optimized in the laboratory. Furthermore, machine learning models are being developed to predict the optimal catalyst or reaction conditions for a given transformation, significantly reducing the experimental effort required for process optimization. rsc.org This data-driven approach, which combines predictive modeling with targeted experimentation, represents a paradigm shift in how chemists approach the design and execution of complex syntheses.

Expanding the Synthetic Utility of this compound in Complex Chemical Synthesis

This compound is a versatile C5 building block with significant potential for the synthesis of complex molecules, particularly natural products. rsc.orgub.edu Its structure contains multiple functional handles—two esters and an allyl group—that can be manipulated to construct intricate molecular architectures. The gem-diallyl motif, for instance, is a precursor to quaternary centers via ring-closing metathesis, a common feature in many biologically active compounds. mdpi.com

The malonate functionality is a classic precursor for Michael additions, allowing for the formation of new carbon-carbon bonds and subsequent cyclization reactions to build polycyclic systems. vt.edu The application of desymmetrization strategies to prochiral molecules like this compound could provide enantioselective access to chiral building blocks, a cornerstone of modern natural product synthesis. rsc.org

While direct incorporation into a completed total synthesis of a major natural product is a future goal, its utility is demonstrated in the synthesis of key structural motifs. For example, related synthetic strategies have been applied toward the construction of forskolin (B1673556) A-ring analogs and labdane (B1241275) diterpenoids. researchgate.net The future will likely see this compound and its derivatives employed in the total synthesis of terpenes, alkaloids, and polyketides, where the controlled introduction of its specific substitution pattern can streamline the assembly of complex carbon skeletons. ub.edunih.gov

Advancements in Green Chemistry Principles Applied to this compound Transformations

The synthesis and subsequent reactions of this compound provide a fertile ground for the application and advancement of green chemistry principles. sigmaaldrich.comacs.org A primary goal is to move from stoichiometric reagents to catalytic methods, which is a core tenet of green chemistry. yale.edu The use of highly efficient catalysts, such as the Hoveyda-Grubbs systems for RCM, at low loadings (<5 mol%) exemplifies this principle by reducing waste and increasing process efficiency. mdpi.com

Another key area of advancement is the principle of atom economy, which seeks to maximize the incorporation of all reactant atoms into the final product. acs.org Designing synthetic routes that avoid the use of protecting groups and minimize derivatization steps is crucial, as these steps generate additional waste. acs.org

Future research will focus on several key areas to enhance the green profile of this compound chemistry:

Safer Solvents: Replacing traditional volatile organic solvents with greener alternatives like ionic liquids, supercritical fluids, or even water. skpharmteco.comrsc.org

Energy Efficiency: Developing reactions that proceed at ambient temperature and pressure, potentially through the use of photocatalysis, which can harness visible light as an energy source. sigmaaldrich.com

Renewable Feedstocks: Exploring pathways to synthesize allyl malonates from biorenewable sources rather than petroleum-based feedstocks. yale.edu

By holistically evaluating the entire lifecycle of a synthetic process—from starting materials to final product—chemists can design transformations involving this compound that are not only synthetically elegant but also environmentally benign. rsc.org

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing dimethylallylmalonate, and how can researchers ensure reproducibility?

- Methodological Answer : this compound synthesis typically involves esterification or alkylation reactions using malonic acid derivatives and dimethylallyl halides. Key steps include optimizing reaction temperature (e.g., 60–80°C), solvent selection (e.g., THF or DMF), and catalysis (e.g., potassium carbonate). To ensure reproducibility, document reagent purity (e.g., ≥99% by GC-MS), solvent drying methods, and reaction monitoring via TLC or HPLC. Always cross-validate yields with peer-reviewed protocols and report deviations explicitly .

Q. Which analytical techniques are most effective for characterizing this compound, and what parameters should be prioritized?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, with chemical shifts for ester carbonyl groups typically observed at 165–170 ppm. Infrared (IR) spectroscopy can validate ester C=O stretches (~1740 cm⁻¹). Gas Chromatography-Mass Spectrometry (GC-MS) ensures purity (>98%) and identifies volatile byproducts. Report instrument specifications (e.g., 400 MHz NMR), internal standards (e.g., TMS), and calibration curves for quantitative analysis .

Q. How should researchers handle safety and storage considerations for this compound?

- Methodological Answer : this compound may pose irritant or toxic risks based on structural analogs (e.g., dimethyl malonate). Store in airtight containers at 2–8°C, avoiding light and moisture. Conduct hazard assessments using Safety Data Sheets (SDS) for analogous compounds (e.g., CAS 108-59-8) and implement fume hood protocols for handling. Document emergency procedures (e.g., spill containment) and disposal methods compliant with EPA guidelines .

Advanced Research Questions

Q. What experimental design strategies can resolve contradictions in reported reaction yields for this compound synthesis?

- Methodological Answer : Contradictions often arise from variable catalyst loading or solvent polarity. Use Design of Experiments (DoE) to isolate factors (e.g., temperature vs. catalyst concentration). For example, a 2² factorial design can quantify interactions between variables. Validate findings with kinetic studies (e.g., Arrhenius plots) and compare results against computational models (e.g., DFT for transition-state analysis). Address outliers by replicating under controlled conditions and reporting confidence intervals .

Q. How can computational modeling enhance the understanding of this compound’s reactivity in complex reaction systems?

- Methodological Answer : Molecular dynamics (MD) simulations can predict solvent effects on reaction pathways, while Density Functional Theory (DFT) calculates activation energies for esterification or hydrolysis. Parameterize models using experimental data (e.g., NMR coupling constants) and validate with kinetic isotope effects (KIEs). Open-source tools like Gaussian or ORCA are recommended. Cross-reference computational predictions with in situ spectroscopic data (e.g., FTIR monitoring) .

Q. What systematic approaches are recommended for evaluating this compound’s environmental fate and toxicity?

- Methodological Answer : Conduct OECD 301 biodegradability tests to assess hydrolysis rates under varying pH. Use LC-MS/MS to quantify degradation products (e.g., malonic acid). For toxicity, apply in vitro assays (e.g., Ames test for mutagenicity) and in silico tools like QSAR. Incorporate grey literature (e.g., EPA reports) alongside peer-reviewed data to identify data gaps, such as long-term ecotoxicological impacts .

Q. How can researchers optimize the scalability of this compound-based reactions without compromising yield?

- Methodological Answer : Transition from batch to flow chemistry for improved heat/mass transfer. Use microreactors to minimize side reactions (e.g., dimerization) and optimize residence time. Monitor scalability via Process Analytical Technology (PAT) tools (e.g., inline Raman spectroscopy). Compare energy efficiency metrics (e.g., E-factor) between lab-scale and pilot-scale setups .

Data Management and Reproducibility

Q. What practices ensure robust data documentation for this compound research?

- Methodological Answer : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable). Use electronic lab notebooks (ELNs) to timestamp raw data (e.g., NMR spectra, chromatograms). Archive datasets in repositories like Zenodo with DOIs. For meta-analyses, collate data using tools like KNIME or Python pandas, and report statistical methods (e.g., RSD for reproducibility) .

Q. How should conflicting literature findings on this compound’s stability be addressed in a review?

- Methodological Answer : Perform a systematic review using PRISMA guidelines. Classify studies by experimental conditions (e.g., pH, temperature) and apply meta-regression to identify confounding variables. Highlight studies with rigorous controls (e.g., inert atmosphere) and flag limitations (e.g., lack of purity data). Use radar charts to visualize stability trends across parameters .

Tables for Quick Reference

| Analytical Technique | Key Parameters | Typical Results for this compound |

|---|---|---|

| ¹H NMR | Solvent: CDCl₃; Reference: TMS | δ 1.75 (s, 6H, CH₃), δ 3.70 (s, 4H, CH₂) |

| GC-MS | Column: DB-5; Temp: 50–250°C | Retention time: 8.2 min; m/z: 158 [M+] |

| IR | ATR mode; Range: 4000–400 cm⁻¹ | 1742 cm⁻¹ (C=O), 1200 cm⁻¹ (C-O) |

| Synthesis Optimization | Variables | Optimal Range |

|---|---|---|

| Temperature | 60–80°C | 70°C (max yield) |

| Catalyst (K₂CO₃) | 1–5 mol% | 3 mol% |

| Solvent | THF, DMF, Acetonitrile | THF (yield: 85±3%) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.